N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide
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Overview
Description
N-[(1H-1,3-Benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is a complex organic compound that features a benzodiazole and a cycloheptapyridazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the intermediate with acetic anhydride to form the acetamide group .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as halogens, alkyl groups, or aryl groups.
Scientific Research Applications
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide: This compound shares the benzodiazole moiety but has a different acyl group.
N-(1H-1,3-Benzodiazol-2-ylmethyl)furan-2-carboxamide: Similar in structure but contains a furan ring instead of the cycloheptapyridazine ring.
4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile: Contains a benzonitrile group instead of the acetamide group.
Uniqueness
N-[(1H-1,3-benzodiazol-2-yl)methyl]-2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-cyclohepta[c]pyridazin-2-yl}acetamide is unique due to its combination of the benzodiazole and cycloheptapyridazine moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H21N5O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide |
InChI |
InChI=1S/C19H21N5O2/c25-18(20-11-17-21-15-8-4-5-9-16(15)22-17)12-24-19(26)10-13-6-2-1-3-7-14(13)23-24/h4-5,8-10H,1-3,6-7,11-12H2,(H,20,25)(H,21,22) |
InChI Key |
XWHJEPFCZFYQPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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